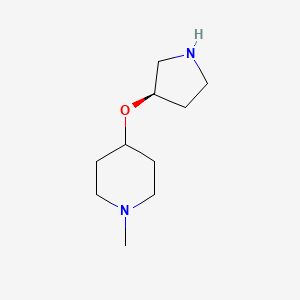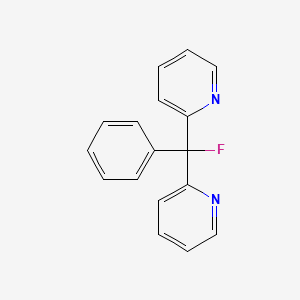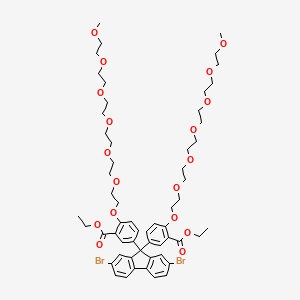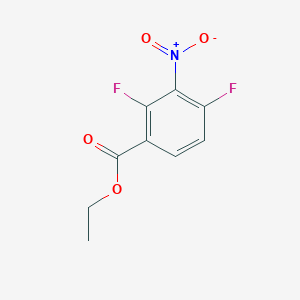
(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” is a chiral compound with the following structural formula:
This compound
It consists of a cyclopentane ring fused to a pyrazole moiety, with a hydroxyl group attached to the cyclopentane carbon. The compound’s stereochemistry is defined by the (1R,2S) configuration.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves the cyclization of an appropriate precursor. For example, a pyrazole derivative can be reacted with a suitable cyclopentanone under acidic conditions to form the desired product.
Reaction Conditions:: The cyclization reaction typically requires mild acidic conditions, such as using acetic acid or sulfuric acid as a catalyst. The choice of solvent and temperature influences the yield and selectivity of the reaction.
Industrial Production:: While there is no large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory or on a smaller scale for research purposes.
Chemical Reactions Analysis
Reactivity::
Oxidation: The hydroxyl group can undergo oxidation to form the corresponding ketone.
Reduction: Reduction of the ketone group can yield the alcohol.
Substitution: The pyrazole nitrogen can participate in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like chromic acid (CrO₃) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles (e.g., amines, alkoxides) in the presence of a base.
Major Products:: The major products depend on the specific reaction conditions. Oxidation leads to the ketone, while reduction yields the alcohol. Substitution reactions can result in various derivatives.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of more complex molecules.
- Investigated for its reactivity in various chemical transformations.
- Potential pharmacological applications due to its unique structure.
- May interact with biological targets (e.g., enzymes, receptors).
- Limited industrial applications, but its reactivity makes it interesting for fine chemical synthesis.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific cellular targets, leading to biological effects. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
While there are no direct analogs with identical structures, compounds containing both a pyrazole and a cyclopentane ring are relatively rare. The uniqueness of “(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-ol” lies in its stereochemistry and functional groups.
: Reference: ChemSpider
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,2S)-2-pyrazol-1-ylcyclopentan-1-ol |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7-,8+/m0/s1 |
InChI Key |
BOKRXYSLZWESBK-JGVFFNPUSA-N |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)O)N2C=CC=N2 |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,10-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-3,8-dimethyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12830350.png)
![5,7-Dibromo-2-(chloromethyl)-1H-benzo[d]imidazole](/img/structure/B12830359.png)
![methyl N-[1-[2-[2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B12830382.png)
![4-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12830390.png)


![1-(Methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12830398.png)


![5,6-diamino-8-(diethylamino)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12830416.png)



